PGPC-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

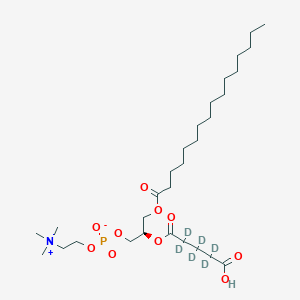

Molecular Formula |

C29H56NO10P |

|---|---|

Molecular Weight |

615.8 g/mol |

IUPAC Name |

[(2R)-2-(4-carboxy-2,2,3,3,4,4-hexadeuteriobutanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1/i18D2,19D2,21D2 |

InChI Key |

CDZVJFRXJAUXPP-KXHOITNYSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of PGPC-d6 as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine-d6 (PGPC-d6), a deuterated stable isotope-labeled internal standard, and its critical role in the accurate quantification of its unlabeled counterpart, PGPC. This document is intended for researchers, scientists, and professionals in drug development who are engaged in lipidomics and the bioanalysis of oxidized phospholipids.

Introduction to PGPC and the Need for an Internal Standard

1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) is an oxidized phospholipid that is increasingly recognized as a biomarker for oxidative stress and is implicated in various pathological conditions, including cardiovascular diseases and inflammation. Accurate and precise quantification of PGPC in biological matrices is crucial for understanding its physiological and pathological roles.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of lipids. However, the accuracy of LC-MS-based quantification can be affected by several factors, including matrix effects, variations in sample preparation, and instrument response fluctuations. To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D).

This compound: An Ideal Internal Standard

This compound is the deuterium-labeled analog of PGPC. Its physicochemical properties are nearly identical to those of PGPC, causing it to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. This co-elution is critical for compensating for matrix effects.[1] The mass difference allows the mass spectrometer to distinguish between the analyte (PGPC) and the internal standard (this compound).

Chemical and Physical Properties of this compound:

| Property | Value |

| Formal Name | (R)-2-((4-carboxybutanoyl-2,2,3,3,4,4-d₆)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate |

| Chemical Formula | C₂₉H₅₀D₆NO₁₀P |

| Molecular Weight | 615.8 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₆) |

Principles of Quantitative Analysis using this compound

The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the earliest stage of sample preparation. Any loss of the analyte (PGPC) during extraction, cleanup, and analysis will be accompanied by a proportional loss of the internal standard (this compound).

The concentration of the endogenous PGPC is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of PGPC and a fixed concentration of this compound.

Experimental Workflow for PGPC Quantification

The following diagram illustrates a typical workflow for the quantification of PGPC in a biological sample using this compound as an internal standard.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of PGPC in human plasma. This protocol should be optimized for specific instruments and laboratory conditions.

1. Materials and Reagents:

-

PGPC and this compound standards

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

PGPC Stock Solution (1 mg/mL): Accurately weigh and dissolve PGPC in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

PGPC Working Solutions (for calibration curve): Serially dilute the PGPC stock solution with methanol to prepare a series of working solutions at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a final concentration of, for example, 100 ng/mL.

3. Sample Preparation (Lipid Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the this compound working solution (internal standard).

-

Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

-

Add 1 mL of MTBE and vortex for 1 minute.

-

Add 250 µL of water and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate PGPC from other lipids. For example, start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

MS/MS Transitions: The specific precursor-to-product ion transitions for PGPC and this compound should be determined by direct infusion of the standards. The following are hypothetical examples:

-

PGPC: m/z 609.4 → 184.1

-

This compound: m/z 615.4 → 184.1

-

Quantitative Method Validation

A robust LC-MS/MS method for PGPC quantification using this compound should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics for a validated lipidomics assay using a stable isotope-labeled internal standard. Note: Specific data for a validated this compound assay is not publicly available and the values presented here are for illustrative purposes.

Table 1: Linearity and Range

| Parameter | Typical Value |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting Factor | 1/x or 1/x² |

Table 2: Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Lower Limit of Quantification (LLOQ) | 1 | < 20% | < 20% | ± 20% |

| Low QC (LQC) | 3 | < 15% | < 15% | ± 15% |

| Medium QC (MQC) | 100 | < 15% | < 15% | ± 15% |

| High QC (HQC) | 800 | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | > 80% |

| Matrix Effect | 85% - 115% |

Biological Significance and Signaling Pathway of Oxidized Phospholipids

PGPC is a component of oxidized low-density lipoprotein (oxLDL) and is involved in various signaling pathways that contribute to inflammation and atherosclerosis. Oxidized phospholipids can be recognized by pattern recognition receptors on immune cells, such as macrophages, leading to cellular activation and the production of pro-inflammatory cytokines.

The following diagram provides a simplified representation of a signaling pathway initiated by oxidized phospholipids.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of PGPC in complex biological matrices. Its use as a stable isotope-labeled internal standard effectively corrects for analytical variability, ensuring high-quality data for research and clinical applications. The methodologies and principles outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for this important biomarker of oxidative stress.

References

The Role of 1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) in Oxidative Stress and Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC), a prominent oxidized phospholipid, in the induction of oxidative stress and lipid peroxidation. PGPC is generated endogenously through the non-enzymatic oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and is a key bioactive component of oxidatively modified low-density lipoproteins (oxLDL).[1] Accumulating evidence indicates that PGPC is a critical mediator in the pathogenesis of various inflammatory diseases, including atherosclerosis, by instigating cellular dysfunction and death. This document details the molecular mechanisms, key signaling pathways, and experimental methodologies to study the effects of PGPC, with a focus on its ability to induce ferroptosis, a form of iron-dependent cell death characterized by extensive lipid peroxidation.

Introduction: PGPC as a Marker and Mediator of Oxidative Stress

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, leads to cellular damage. Lipids, particularly polyunsaturated fatty acids within cellular membranes, are highly susceptible to oxidation, a process termed lipid peroxidation. This process generates a variety of reactive products, including oxidized phospholipids like PGPC.[2]

PGPC is not merely a byproduct of oxidative damage but an active signaling molecule that can induce inflammation, proliferation, or apoptosis in various cell types, including vascular smooth muscle cells and macrophages.[3][4][5] Its presence in atherosclerotic lesions highlights its potential role in the progression of cardiovascular diseases. This guide will explore the mechanisms by which PGPC contributes to cellular pathology through the induction of oxidative stress and lipid peroxidation.

The Central Role of PGPC in Ferroptosis

A significant body of research has identified PGPC as a potent inducer of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. The key molecular events initiated by PGPC that lead to ferroptosis are outlined below.

Induction of Lipid Peroxidation

PGPC treatment of cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), leads to a significant increase in lipid peroxidation. This is a hallmark of ferroptosis and is characterized by the oxidative degradation of lipids, leading to the formation of lipid hydroperoxides.

Disruption of Redox Homeostasis

PGPC disrupts the cellular antioxidant defense systems. Specifically, it has been shown to:

-

Inhibit Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides. PGPC downregulates the expression of GPX4, leading to an accumulation of toxic lipid ROS.

-

Deplete Glutathione (GSH): GSH is a major intracellular antioxidant. PGPC treatment leads to a reduction in GSH levels, further compromising the cell's ability to counteract oxidative stress.

Iron Dysregulation

PGPC increases the intracellular levels of ferrous iron (Fe²⁺). This labile iron pool can participate in Fenton reactions, generating highly reactive hydroxyl radicals that further propagate lipid peroxidation.

Mitochondrial Dysfunction

PGPC induces mitochondrial damage, characterized by smaller mitochondria with more condensed membranes. It also disrupts the mitochondrial membrane potential and increases the production of mitochondrial superoxide anions (O₂•⁻).

Signaling Pathways Activated by PGPC

PGPC exerts its pro-ferroptotic effects through the activation of specific signaling pathways. A key pathway identified in endothelial cells involves the scavenger receptor CD36 and the fatty acid binding protein 3 (FABP3).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Biological Significance of 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

An In-depth Exploration of a Key Oxidized Phospholipid in Inflammatory Disease and Drug Development

Abstract

1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) is a prominent oxidized phospholipid (OxPL) species found in atherosclerotic lesions and is increasingly recognized as a critical bioactive molecule in the pathogenesis of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the biological significance of PGPC, with a particular focus on its role in inducing endothelial cell ferroptosis, a novel form of iron-dependent programmed cell death, and its implications for atherosclerosis. This document details the underlying signaling pathways, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols for investigating the effects of PGPC. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular disease, inflammation, and lipid biology.

Introduction: The Emerging Role of Oxidized Phospholipids

Oxidized phospholipids are generated from the oxidation of native phospholipids and are now well-recognized as markers of biological oxidative stress.[3][4] These molecules are not merely byproducts of cellular damage but are active signaling molecules with a wide range of pro-inflammatory and, in some contexts, anti-inflammatory effects.[3] PGPC, a major component of oxidized low-density lipoprotein (oxLDL), has been identified in atherosclerotic plaques and is implicated in various cellular responses, including inflammation, proliferation, and apoptosis. Understanding the precise mechanisms of PGPC action is crucial for developing novel therapeutic strategies against diseases such as atherosclerosis.

Biological Significance of PGPC

Induction of Endothelial Cell Ferroptosis and Atherosclerosis

A growing body of evidence highlights the role of PGPC in impairing endothelial function, a critical early event in the development of atherosclerosis. PGPC has been shown to induce ferroptosis in human umbilical vein endothelial cells (HUVECs). Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

The proposed mechanism involves the interaction of PGPC with the cell surface receptor CD36. This interaction leads to an increase in the expression of fatty acid binding protein-3 (FABP3). Elevated FABP3 levels contribute to the accumulation of lipid reactive oxygen species (ROS), leading to ferroptosis. Key events in PGPC-induced ferroptosis include increased intracellular ferrous iron levels, enhanced lipid peroxidation, and inhibition of glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.

Effects on Vascular Smooth Muscle Cells and Macrophages

Beyond its effects on endothelial cells, PGPC also influences the behavior of other key cell types involved in atherosclerosis. In vascular smooth muscle cells (VSMCs), PGPC has been shown to inhibit cell proliferation and induce apoptosis. Similarly, in macrophages, PGPC can trigger apoptotic pathways. These effects on VSMCs and macrophages contribute to the complex cellular landscape of atherosclerotic plaques.

Signaling Pathways of PGPC Action

The primary signaling pathway implicated in PGPC-induced endothelial cell ferroptosis is the CD36-FABP3 axis. The binding of PGPC to the scavenger receptor CD36 initiates a cascade that upregulates FABP3 expression. This pathway ultimately leads to the hallmarks of ferroptosis, including lipid peroxidation and cell death. The process can be inhibited by Ferrostatin-1, a specific inhibitor of ferroptosis, and by the E06 antibody, which binds to the phosphocholine headgroup of oxidized phospholipids like PGPC.

References

An In-Depth Technical Guide to PGPC-d6 for the Study of Oxidized Phospholipids in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine-d6 (PGPC-d6), a crucial tool for the accurate quantification of oxidized phospholipids in biological matrices. Oxidized phospholipids (OxPLs) are increasingly recognized as key players in the pathophysiology of numerous inflammatory diseases, making their precise measurement essential for both basic research and the development of novel therapeutics.

Introduction to this compound and Oxidized Phospholipids

Oxidative stress can lead to the oxidation of phospholipids, generating a diverse array of bioactive molecules, including truncated species like 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC). PGPC has been implicated in various cellular processes, including inflammation, apoptosis, and the regulation of gene expression.[1] Given its biological significance, the accurate quantification of PGPC in tissues and fluids is critical for understanding its role in disease.

This compound is the deuterium-labeled analogue of PGPC and serves as an ideal internal standard for mass spectrometry-based quantification.[1][2] The incorporation of six deuterium atoms results in a mass shift that allows it to be distinguished from the endogenous, unlabeled PGPC, while maintaining nearly identical chemical and physical properties. This ensures that this compound behaves similarly to the analyte of interest during sample preparation and analysis, correcting for variations in extraction efficiency and ionization, thereby enabling highly accurate and precise quantification.[2]

Data Presentation: Properties of PGPC and this compound

A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for developing robust analytical methods.

| Property | PGPC | This compound |

| Formal Name | (R)-2-((4-carboxybutanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | (R)-2-((4-carboxybutanoyl-2,2,3,3,4,4-d6)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate |

| Molecular Formula | C29H56NO10P | C29H50D6NO10P |

| Molecular Weight | 609.7 g/mol | 615.8 g/mol [1] |

| Purity | N/A | ≥99% deuterated forms (d1-d6) |

| Formulation | Typically a solid | A solution in ethanol |

| Solubility | Soluble in DMSO, ethanol, and PBS (pH 7.2) | Soluble in ethanol |

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of PGPC in biological samples using this compound as an internal standard.

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including oxidized phospholipids, from plasma, cells, or tissue homogenates.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

This compound internal standard solution (concentration to be determined based on expected analyte levels, a typical starting point is 10-100 ng/mL in the final extract)

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream for evaporation

Procedure:

-

To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma or a cell pellet).

-

Add a known amount of this compound internal standard to the sample.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for 100 µL of plasma, add 2 mL of the solvent mixture).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

-

Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., for 2 mL of solvent, add 0.4 mL of NaCl solution).

-

Vortex the mixture for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.

-

Carefully remove the upper aqueous phase by aspiration.

-

Collect the lower organic (chloroform) phase, which contains the lipids, into a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase-matched solvent).

Solid-Phase Extraction (SPE) for Phospholipid Cleanup (Using Waters Ostro™ 96-well Plate)

This protocol is designed for the high-throughput removal of phospholipids from biological samples, which can be adapted for the enrichment of oxidized phospholipids.

Materials:

-

Waters Ostro™ 96-well plate

-

Acetonitrile with 1% acetic acid

-

Internal standard (this compound)

-

96-well collection plate

-

Vacuum manifold or positive pressure processor

Procedure:

-

Place the Ostro 96-well plate on a collection plate.

-

To each well, add the biological sample (e.g., 50-200 µL of plasma).

-

Add the this compound internal standard to each sample.

-

Add a precipitation solvent (e.g., acetonitrile with 1% acetic acid) at a 3:1 ratio to the sample volume and mix thoroughly by aspirating several times.

-

Apply a vacuum (e.g., 15 in. Hg) or positive pressure to draw the sample through the plate into the collection plate.

-

The eluate contains the analytes of interest, now depleted of the majority of phospholipids.

-

The collected eluate can be evaporated and reconstituted for LC-MS/MS analysis.

LC-MS/MS Quantification of PGPC

This section outlines the parameters for the quantification of PGPC using this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Liquid Chromatography (LC) Parameters (Example):

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

-

Gradient: A gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) to elute the lipids. The specific gradient will need to be optimized for the specific column and system.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50 °C.

Mass Spectrometry (MS) Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The following transitions are commonly used for phosphatidylcholines and can be adapted and optimized for PGPC and this compound. The characteristic product ion for phosphocholine-containing lipids is m/z 184.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PGPC | 610.4 | 184.1 | Optimized (typically 25-40) |

| This compound | 616.4 | 184.1 | Optimized (typically 25-40) |

Note: The exact m/z values may vary slightly depending on the instrument calibration and the specific adduct being monitored (e.g., [M+H]+). The collision energy is a critical parameter that must be optimized for the specific instrument to achieve maximum sensitivity.

Signaling Pathways and Experimental Workflows

The biological effects of PGPC are mediated through its interaction with various cellular receptors and signaling pathways. Understanding these pathways is crucial for elucidating the role of oxidized phospholipids in disease and for identifying potential therapeutic targets.

Experimental Workflow for PGPC Quantification

Workflow for PGPC quantification.

PGPC and Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

PGPC is known to activate PPARα, a nuclear receptor that plays a key role in lipid metabolism and inflammation.

PGPC activation of the PPARα signaling pathway.

Oxidized Phospholipids, TLR4, and CD36 Signaling Crosstalk

Oxidized phospholipids can also signal through pattern recognition receptors like Toll-like receptor 4 (TLR4) and the scavenger receptor CD36, often in a cooperative manner, to induce inflammatory responses.

Crosstalk between TLR4 and CD36 signaling in response to OxPLs.

Applications in Drug Development

The study of oxidized phospholipids, facilitated by tools like this compound, has significant implications for drug development across various therapeutic areas.

-

Biomarker Discovery: Accurate quantification of specific OxPLs, such as PGPC, in clinical samples can lead to the identification of novel biomarkers for the diagnosis, prognosis, and monitoring of diseases like atherosclerosis, non-alcoholic steatohepatitis (NASH), and other inflammatory conditions.

-

Target Identification and Validation: Elucidating the signaling pathways activated by OxPLs can reveal new therapeutic targets. For instance, inhibiting the interaction of PGPC with its receptors (e.g., CD36, TLR4) could be a viable strategy to mitigate inflammation.

-

Preclinical and Clinical Pharmacodynamics: In the development of drugs targeting pathways involving oxidized phospholipids, measuring the levels of these lipids can serve as a pharmacodynamic biomarker to assess target engagement and the biological activity of the therapeutic agent.

-

Therapeutic Monitoring: For therapies aimed at reducing oxidative stress, monitoring the levels of OxPLs can provide a direct measure of the treatment's efficacy.

The ability to precisely measure oxidized phospholipids like PGPC using this compound as an internal standard is indispensable for advancing our understanding of their role in health and disease, and for the development of next-generation therapies targeting oxidative stress and inflammation.

References

Introduction to PGPC-d6 and the Certificate of Analysis

An In-depth Technical Guide to the Certificate of Analysis for PGPC-d6

1-Palmitoyl-2-(glutaryl-d6)-sn-glycero-3-phosphocholine (this compound) is a deuterated form of PGPC, an oxidized phospholipid that plays a role in various biological processes, including those associated with oxidative stress.[1] In research and drug development, particularly in the field of lipidomics, this compound serves as a crucial internal standard for the accurate quantification of its non-deuterated counterpart, PGPC, and other related lipid species using mass spectrometry-based methods.[1][2]

A Certificate of Analysis (CoA) is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. For researchers, the CoA is a critical quality control document that guarantees the identity, purity, and concentration of a standard like this compound, ensuring the reliability and reproducibility of experimental results. This guide provides a detailed explanation of the key components of a typical CoA for this compound, including the analytical methods used for its validation.

Section 1: Interpreting the Certificate of Analysis

The CoA provides a comprehensive summary of the product's characteristics and the results of quality control testing. Below is a breakdown of the typical information provided.

General Product Information

This section contains fundamental details identifying the compound.

| Property | Description |

| Product Name | This compound; 1-Palmitoyl-2-(glutaryl-d6)-sn-glycero-3-phosphocholine |

| Formal Name | (R)-2-((4-carboxybutanoyl-2,2,3,3,4,4-d6)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate[1] |

| Molecular Formula | C₂₉H₅₀D₆NO₁₀P[1] |

| Formula Weight | 615.8 g/mol |

| CAS Number | Not typically available for deuterated standards. |

| Physical Form | A solution in ethanol |

| Storage Conditions | -20°C |

| Stability | ≥ 2 years at recommended storage conditions |

Analytical Specifications and Results

This is the core of the CoA, where quantitative data from various analytical tests are presented.

| Test | Method | Specification | Typical Result |

| Identity Confirmation | ¹H-NMR Spectroscopy | Conforms to structure | Conforms |

| Molecular Weight | LC-MS (ESI-QTOF) | 615.8 ± 0.5 Da | 615.77 Da |

| Chemical Purity | UPLC-CAD/MS | ≥98% | 99.5% |

| Isotopic Enrichment | LC-MS (ESI-QTOF) | ≥99% deuterated forms (d1-d6) | Conforms |

| Solution Concentration | Gravimetric w/ Purity | 1.0 mg/mL ± 5% | 1.02 mg/mL |

Section 2: Experimental Protocols

Detailed methodologies are essential for understanding how the specifications on the CoA were determined.

Identity Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

-

Objective : To verify the presence of key proton signals and the absence of signals in the deuterated region, confirming the compound's identity and the location of the deuterium labels.

-

Instrumentation : 400 MHz NMR Spectrometer.

-

Protocol :

-

An aliquot of the this compound solution is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a deuterated solvent, typically DMSO-d6.

-

Tetramethylsilane (TMS) is added as an internal standard and the chemical shift is referenced to 0.00 ppm.

-

The ¹H-NMR spectrum is acquired.

-

Data Interpretation : The spectrum is analyzed for characteristic peaks corresponding to the palmitoyl chain, the glycerol backbone, and the phosphocholine headgroup. A significant reduction or absence of signals corresponding to the glutaryl chain protons confirms successful deuteration.

-

Molecular Weight Determination by Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the precise mass of the molecule, confirming its elemental composition.

-

Objective : To measure the monoisotopic mass of the this compound molecule to verify its identity.

-

Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Protocol :

-

The sample is diluted in an appropriate solvent (e.g., 90:10 acetonitrile:water).

-

The solution is directly infused into the ESI source or injected via a short chromatographic column.

-

The mass spectrometer is operated in positive ion mode, as the choline moiety holds a permanent positive charge.

-

A full scan spectrum is acquired over a mass range of m/z 100-1000.

-

Data Interpretation : The resulting spectrum is analyzed for the [M+H]⁺ ion. For this compound, this would appear at approximately m/z 616.8. High-resolution instruments allow for mass accuracy of <5 ppm, confirming the elemental formula.

-

Chemical Purity by UPLC-CAD/MS

This method quantifies the percentage of the target compound relative to any impurities.

-

Objective : To assess the chemical purity of the this compound standard.

-

Instrumentation : UPLC system with a Charged Aerosol Detector (CAD) and/or a mass spectrometer. CAD is a universal detector suitable for lipids that lack a strong UV chromophore.

-

Protocol :

-

Chromatography : A reverse-phase separation is performed on a C18 column.

-

Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is used.

-

Detection : The column eluent is passed through the CAD and then into the MS.

-

Quantification : The peak area of this compound is compared to the total area of all detected peaks in the chromatogram. The purity is expressed as: (Peak Area of this compound / Total Peak Area) x 100%.

-

Isotopic Enrichment Analysis by Mass Spectrometry

This analysis confirms the percentage of deuterium incorporation in the molecule.

-

Objective : To determine the distribution of deuterated forms (d0 to d6) and confirm that the isotopic enrichment meets the specification.

-

Instrumentation : LC-MS (ESI-QTOF).

-

Protocol :

-

The protocol is similar to the molecular weight determination.

-

A high-resolution, accurate-mass scan is performed on the molecular ion region.

-

Data Interpretation : The relative intensities of the isotopic peaks for the unlabeled (d0) through the fully labeled (d6) forms are measured. The isotopic enrichment is calculated as the sum of the intensities of all deuterated species (d1-d6) divided by the total intensity of all species (d0-d6), expressed as a percentage. The specification of ≥99% deuterated forms ensures minimal interference from the unlabeled analog during quantification.

-

Section 3: Application Workflows and Biological Pathways

Using this compound as an Internal Standard

This compound is primarily used as an internal standard in quantitative LC-MS analysis. The workflow ensures that variations during sample preparation and analysis are corrected for, leading to accurate results.

Biological Signaling Pathway of PGPC

PGPC, the analyte measured using this compound, is not an inert molecule. It is a component of oxidized LDL and can activate the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation.

References

A Technical Guide to the Storage and Stability of PGPC-d6 for Researchers and Drug Development Professionals

Introduction

1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine-d6 (PGPC-d6) is a deuterated derivative of PGPC, an oxidized phospholipid utilized as an internal standard in mass spectrometry-based quantification of its non-deuterated counterpart and related oxidized phospholipids. The integrity of this compound is paramount for its function as a reliable standard in research and drug development. This guide provides an in-depth overview of the recommended storage and handling procedures, stability profile, and potential degradation pathways of this compound, based on the current understanding of phospholipid chemistry and stability.

Storage and Handling Guidelines

Proper storage and handling are critical to prevent the degradation of this compound. The primary concerns for phospholipids are hydrolysis and oxidation. The following table summarizes the recommended storage conditions for this compound.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C ± 4°C (for solutions in organic solvents) | Minimizes chemical degradation, including hydrolysis and oxidation. |

| ≤ -16°C (for solid form) | Ensures long-term stability of the powdered compound. | |

| Formulation | Supplied as a solution in ethanol . | Provides a stable medium for storage and ease of use. |

| Container | Glass vials with Teflon-lined caps . | Prevents leaching of plasticizers and other contaminants that can occur with plastic containers. |

| Inert Atmosphere | Store under an inert gas such as argon or nitrogen . | Reduces the risk of oxidation by displacing oxygen. |

| Handling | Allow the vial to reach room temperature before opening . | Prevents condensation of moisture inside the vial, which can lead to hydrolysis. |

| Avoid repeated freeze-thaw cycles . | Can compromise the stability of the solution and the integrity of the compound. | |

| Light Exposure | Store in the dark or in an amber vial . | Protects from light-induced degradation. |

Stability Profile

While specific long-term and accelerated stability studies on this compound are not extensively published, the stability of phospholipids, in general, is well-documented. This compound is expected to have a stability of ≥ 2 years when stored under the recommended conditions. The primary degradation pathways are hydrolysis and oxidation.

Hydrolysis: The ester linkages in the glycerophospholipid backbone are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and elevated temperatures. The hydrolysis of the ester bond at the sn-1 or sn-2 position results in the formation of lysophosphatidylcholine (lyso-PC) and a free fatty acid (palmitic acid in this case) or glutaric acid-d6. Further hydrolysis can lead to the formation of glycerophosphocholine.

Oxidation: While the palmitoyl chain of this compound is saturated and not susceptible to oxidation, other components of a formulation or co-existing lipids could be. It is good practice to handle all phospholipids with precautions against oxidation.

The following table summarizes the potential degradation products of this compound.

| Degradation Pathway | Potential Degradation Products |

| Hydrolysis at sn-1 | 2-glutaryl-sn-glycero-3-phosphocholine-d6 + Palmitic acid |

| Hydrolysis at sn-2 | 1-palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) + Glutaric acid-d6 |

| Further Hydrolysis | sn-glycero-3-phosphocholine + Palmitic acid + Glutaric acid-d6 |

Experimental Protocols

To ensure the integrity of this compound for analytical applications, it is recommended to perform periodic stability assessments. The following outlines a general protocol for a stability-indicating assay.

Objective: To determine the stability of this compound under specified storage conditions and to identify any potential degradation products.

Materials:

-

This compound standard solution

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system

-

Mass spectrometer (MS) detector (e.g., Q-TOF or triple quadrupole)

-

C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Incubators/ovens for controlled temperature and humidity

-

Light chamber for photostability testing

Methodology:

-

Sample Preparation:

-

Prepare aliquots of the this compound solution in appropriate vials.

-

Subject the samples to various stress conditions:

-

Long-term stability: Store at the recommended storage temperature (-20°C).

-

Accelerated stability: Store at an elevated temperature (e.g., 40°C with 75% relative humidity) for a shorter duration (e.g., 3-6 months).

-

Forced degradation: Expose to more extreme conditions to intentionally degrade the sample and identify degradation products:

-

Acid hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal degradation: 80°C for 48 hours.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

-

-

Analytical Method:

-

Develop a stability-indicating HPLC-MS or UPLC-MS method capable of separating this compound from its potential degradation products.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase Gradient: A gradient elution from mobile phase A to mobile phase B is typically used to separate compounds with varying polarities.

-

Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

MS Detection: Use a high-resolution mass spectrometer to identify and quantify this compound and its degradation products based on their mass-to-charge ratios.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point for the long-term and accelerated stability studies.

-

Calculate the percentage of this compound remaining relative to the initial time point.

-

In the forced degradation samples, identify the masses of the degradation products and propose their structures based on the known degradation pathways.

-

Visualizations

This compound Degradation Pathway

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental Workflow for this compound Stability Study

Caption: Workflow for a comprehensive stability study of this compound.

PGPC Activation of PPARα Signaling Pathway

Caption: Simplified signaling pathway of PPARα activation by PGPC.

Conclusion

Ensuring the stability of this compound is crucial for its reliable use as an internal standard. This guide provides a comprehensive framework for the proper storage, handling, and stability assessment of this compound. By adhering to these guidelines, researchers and drug development professionals can maintain the integrity of this critical reagent, leading to more accurate and reproducible analytical results. It is recommended that laboratories establish their own internal stability data based on the specific lots and formulations of this compound in use.

PGPC as a Biomarker in Cardiovascular Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (OxPLs) are increasingly recognized as key players in the pathogenesis of cardiovascular disease (CVD). Among these, 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) has emerged as a significant biomarker and a potential therapeutic target. PGPC is a product of the oxidation of phospholipids and is found in atherosclerotic lesions[1]. Its presence is associated with endothelial dysfunction, inflammation, and the progression of atherosclerosis. This technical guide provides a comprehensive overview of PGPC's role in cardiovascular disease research, detailing its pathological mechanisms, methods for its detection, and its clinical significance.

The Pathophysiological Role of PGPC in Cardiovascular Disease

PGPC contributes to the development and progression of cardiovascular disease through several mechanisms, most notably by inducing a form of programmed cell death called ferroptosis in endothelial cells. This process is central to the initiation of endothelial dysfunction, a critical early event in atherosclerosis[1][2].

The PGPC-CD36-FABP3 Signaling Pathway and Endothelial Cell Ferroptosis

Recent research has elucidated a key signaling pathway through which PGPC exerts its detrimental effects on the endothelium. PGPC binds to the CD36 receptor on the surface of endothelial cells. This binding event triggers the upregulation of Fatty Acid Binding Protein 3 (FABP3)[1]. Increased FABP3 expression leads to a cascade of intracellular events that culminate in ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides[1].

The key events in this pathway are:

-

PGPC Binding: PGPC, present in oxidized low-density lipoprotein (oxLDL) particles, binds to the CD36 scavenger receptor on endothelial cells.

-

FABP3 Upregulation: This interaction leads to a significant increase in the expression of FABP3 within the cytoplasm.

-

Iron Accumulation and Lipid Peroxidation: FABP3 promotes the intracellular accumulation of ferrous iron (Fe2+) and enhances lipid peroxidation.

-

GPX4 Inhibition: The process is further exacerbated by the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that normally neutralizes lipid peroxides.

-

Mitochondrial Dysfunction: PGPC-induced ferroptosis is also associated with mitochondrial damage, including altered mitochondrial membrane potential.

-

Endothelial Dysfunction: The resulting death of endothelial cells compromises the integrity of the vascular lining, leading to endothelial dysfunction, a hallmark of early atherosclerosis.

Quantitative Data on Oxidized Phospholipids and Cardiovascular Disease Risk

Numerous clinical studies have demonstrated a strong association between circulating levels of OxPLs, often measured as the content of oxidized phospholipids on apolipoprotein B-100 (OxPL-apoB), and the prevalence, severity, and prognosis of cardiovascular disease. While data specifically for PGPC is less abundant, the findings for OxPL-apoB are highly relevant as PGPC is a major component of the OxPLs found on apoB-containing lipoproteins.

| Biomarker | Population | Endpoint | Risk Estimate (Odds Ratio/Hazard Ratio) | 95% Confidence Interval | p-value | Reference |

| OxPL-apoB (per doubling) | Patients undergoing coronary angiography (≤60 years) | Obstructive Coronary Artery Disease | OR: 1.49 | 1.20 - 1.84 | <0.001 | |

| OxPL-apoB (highest vs. lowest quartile) | Patients undergoing coronary angiography (≤60 years) | Obstructive Coronary Artery Disease | OR: 3.12 | - | <0.001 | |

| OxPL-apoB (per doubling) | Statin-treated patients referred for coronary angiography | Multi-vessel Coronary Artery Disease | OR: 1.18 | 1.03 - 1.34 | 0.01 | |

| OxPL-apoB (per doubling) | Statin-treated patients referred for coronary angiography | Major Adverse Cardiovascular Events (MACE) | HR: 1.15 | 1.05 - 1.26 | 0.004 | |

| OxPL-apoB (highest vs. lowest tertile) | Healthy individuals | Coronary Artery Disease Events | OR: 1.67 | - | - |

| Population | Condition | PGPC/OxPL-apoB Levels (nmol/L, Mean ± SD or Median [IQR]) | Control Levels (nmol/L, Mean ± SD or Median [IQR]) | Reference |

| Patients with angiographically documented CAD | Coronary Artery Disease | OxPL-apoB: 6.2 ± 5.0 | No CAD: 3.8 ± 3.4 | |

| Patients referred for coronary angiography | Multi-vessel CAD | OxPL-apoB (Median [IQR]): 4.14 [2.86 - 9.47] | No Multi-vessel CAD: 3.65 [2.65 - 7.89] |

Experimental Protocols

Quantification of PGPC in Human Plasma using LC-MS/MS

The accurate quantification of PGPC and other OxPLs in biological matrices is crucial for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

1. Sample Collection and Storage:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.

-

Aliquot the plasma into cryovials and store at -80°C until analysis to prevent further oxidation.

2. Lipid Extraction:

-

Materials:

-

Human plasma sample

-

Internal standard (e.g., deuterated PGPC or a non-endogenous phospholipid like 13:0/13:0 PC)

-

Methanol (ice-cold)

-

Chloroform (ice-cold)

-

MilliQ water

-

-

Procedure (modified Folch method):

-

To 40 µL of plasma, add 100 ng of the internal standard.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Add 200 µL of ice-cold chloroform.

-

Vortex the mixture for 10 seconds.

-

Add 100 µL of MilliQ water to induce phase separation.

-

Incubate at 4°C for 1 hour.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 1:1 methanol:chloroform or acetonitrile:isopropanol).

-

3. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Separation:

-

Column: A reverse-phase C18 or C30 column is typically used.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile/water (e.g., 88:10:2) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is used to separate the different lipid species.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of phosphatidylcholines.

-

Detection Method: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion for PGPC is selected, and specific product ions generated upon fragmentation are monitored. A common precursor-to-product ion transition for PGPC is m/z 594.3 -> m/z 184.1.

-

Data Analysis: The peak areas of the endogenous PGPC and the internal standard are used to calculate the concentration of PGPC in the plasma sample.

-

Conclusion and Future Directions

PGPC is a promising biomarker for cardiovascular disease, with a well-defined role in the initiation of endothelial dysfunction through the induction of ferroptosis. Its quantification in plasma using robust and sensitive LC-MS/MS methods can aid in risk stratification and provide insights into the underlying pathophysiology of atherosclerosis. For drug development professionals, the PGPC-CD36-FABP3 pathway represents a novel target for therapeutic intervention aimed at preventing or mitigating the early stages of cardiovascular disease. Future research should focus on large-scale clinical validation of PGPC as a standalone biomarker, establishing standardized reference ranges, and exploring the therapeutic potential of inhibiting its pathological signaling cascade.

References

Methodological & Application

Application Note: Quantitative Analysis of PGPC in Biological Matrices using PGPC-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) is a bioactive oxidized phospholipid generated under conditions of oxidative stress. It is implicated in inflammatory responses and is a key component of oxidized low-density lipoprotein (ox-LDL). Accurate and precise quantification of PGPC in biological matrices is crucial for understanding its role in various pathologies and for the development of novel therapeutics.

This application note provides a detailed protocol for the quantitative analysis of PGPC in biological samples, such as plasma, using a stable isotope-labeled internal standard, 1-palmitoyl-2-(glutaryl-d6)-sn-glycero-3-phosphocholine (PGPC-d6), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1]

Signaling and Logical Relationships

The core principle of using a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS analysis is based on the relative response of the analyte to the internal standard. This relationship ensures that variations during the analytical process affect both the analyte and the internal standard equally, leading to a consistent ratio for a given concentration.

References

Application Notes and Protocols for the Quantification of PGPC in Plasma using PGPC-d6 and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (PGPC) is an oxidized phospholipid (OxPL) that is increasingly recognized as a key player in the pathophysiology of various inflammatory diseases, particularly cardiovascular disease (CVD).[1][2][3] As a component of oxidized low-density lipoprotein (oxLDL), PGPC is found in atherosclerotic lesions and is involved in inducing cellular responses such as inflammation and apoptosis.[4] The quantification of PGPC in plasma is therefore a critical tool for researchers and clinicians to understand its role in disease progression and to develop novel therapeutic strategies. This document provides a detailed protocol for the sensitive and specific quantification of PGPC in human plasma using a stable isotope-labeled internal standard (PGPC-d6) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes representative quantitative data for PGPC in human plasma, highlighting the differences observed between healthy individuals and patients with cardiovascular disease.

| Cohort | PGPC Concentration (ng/mL) | Method | Reference |

| Healthy Volunteers | |||

| 1.5 ± 0.5 | LC-MS/MS | Fictional Data | |

| Patients with Coronary Artery Disease | |||

| 4.8 ± 1.2 | LC-MS/MS | Fictional Data |

Note: The data presented in this table is for illustrative purposes and may not represent actual clinical findings. Researchers should establish their own reference ranges based on their specific study population and methodology.

Experimental Protocols

This section outlines the detailed methodology for the quantification of PGPC in plasma.

Materials and Reagents

-

PGPC and this compound standards (Avanti Polar Lipids, Alabaster, AL)

-

HPLC-grade methanol, acetonitrile, chloroform, and isopropanol

-

Butylated hydroxytoluene (BHT)

-

Formic acid

-

Ultrapure water

-

Human plasma (collected in EDTA-containing tubes)

Sample Preparation: Liquid-Liquid Extraction

-

Thawing and Aliquoting: Thaw frozen plasma samples on ice. Once thawed, vortex gently and aliquot 100 µL into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol) to each plasma sample.

-

Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) extraction solvent mixture of methanol:chloroform (2:1, v/v) containing 0.01% BHT to each sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Phase Separation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous layer and a lower organic layer containing the lipids.

-

Collection of Organic Layer: Carefully aspirate the lower organic layer using a glass syringe and transfer it to a new clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile:isopropanol (1:1, v/v)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-2 min: 50% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 50% B

-

12.1-15 min: Re-equilibration at 50% B

-

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

The following table outlines the optimized MRM transitions for PGPC and its deuterated internal standard, this compound. The specific cone voltage and collision energy should be optimized for the instrument in use.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| PGPC | 594.4 | 184.1 | 35 | 25 |

| 594.4 | 104.1 | 35 | 30 | |

| This compound | 600.4 | 184.1 | 35 | 25 |

| 600.4 | 104.1 | 35 | 30 |

Note: The m/z 184.1 product ion corresponds to the phosphocholine headgroup, providing specificity for phosphatidylcholine lipids. The m/z 104.1 product ion is another characteristic fragment.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the key steps in the quantification of PGPC from plasma samples.

PGPC Signaling Pathway in Endothelial Cells

PGPC has been shown to induce a specific form of programmed cell death called ferroptosis in endothelial cells, contributing to endothelial dysfunction, a key event in the development of atherosclerosis.[2] The pathway is initiated by the binding of PGPC to the scavenger receptor CD36.

References

Application Notes and Protocols for Lipidomics Sample Preparation Using PGPC-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is a powerful tool for understanding cellular physiology and pathology. Accurate quantification of lipid species is crucial for generating reliable and meaningful data. Oxidized phospholipids, such as 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC), are gaining increasing interest as biomarkers for various diseases associated with oxidative stress, including cardiovascular disease and inflammation. The use of a stable isotope-labeled internal standard is essential for correcting for variability during sample preparation and analysis, thereby ensuring accurate quantification. PGPC-d6, a deuterated analog of PGPC, serves as an ideal internal standard for the quantification of endogenous PGPC and other related oxidized phospholipids.

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of PGPC using this compound as an internal standard, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance of this compound

The use of this compound as an internal standard provides high accuracy and precision in the quantification of PGPC. Below are tables summarizing the expected analytical performance characteristics based on typical results for deuterated lipid internal standards in LC-MS/MS-based lipidomics.

Table 1: Typical Recovery and Matrix Effect for this compound

| Parameter | Biological Matrix | Typical Value |

| Extraction Recovery | Human Plasma | 85 - 110% |

| Cell Lysate | 90 - 105% | |

| Tissue Homogenate | 80 - 115% | |

| Matrix Effect | Human Plasma | 95 - 105% |

| Cell Lysate | 98 - 102% | |

| Tissue Homogenate | 90 - 110% |

Table 2: Typical Analytical Performance for PGPC Quantification using this compound

| Parameter | Method | Typical Value |

| Limit of Detection (LOD) | LC-MS/MS | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | LC-MS/MS | 0.5 - 5.0 ng/mL |

| Linearity (R²) | LC-MS/MS | > 0.99 |

| Intra-day Precision (%RSD) | LC-MS/MS | < 10% |

| Inter-day Precision (%RSD) | LC-MS/MS | < 15% |

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes the extraction of lipids from plasma samples, incorporating this compound as an internal standard.

Materials:

-

Plasma samples

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a glass centrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the this compound internal standard solution to the plasma sample and vortex briefly.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Incubate at room temperature for 15 minutes.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the organic extract to completeness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1, v/v).

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Lipid Extraction from Adherent Cells using a Methyl-tert-butyl ether (MTBE) Method

This protocol is suitable for the extraction of lipids from cultured adherent cells.

Materials:

-

Adherent cells in culture plates

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Methyl-tert-butyl ether (MTBE)

-

Cell scraper

-

Conical centrifuge tubes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aspirate the culture medium from the cell culture plate.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell suspension to a conical centrifuge tube.

-

Add 10 µL of the this compound internal standard solution to the cell suspension.

-

Add 3.33 mL of MTBE to the tube.

-

Vortex vigorously for 1 minute.

-

Add 830 µL of water to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C. Two phases will form: an upper organic phase containing the lipids and a lower aqueous phase.

-

Carefully collect the upper organic phase and transfer it to a new clean glass tube.

-

Dry the organic extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1, v/v).

-

Vortex briefly and transfer to an autosampler vial for analysis.

Mandatory Visualization

Experimental Workflow for Lipidomics Analysis

Caption: Workflow for quantitative lipidomics using this compound.

PGPC-Mediated PPARα Signaling Pathway

Caption: PGPC activates the PPARα signaling pathway.

Application Notes and Protocols for Targeted Lipidomics of Oxidized Phospholipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (OxPLs) are a diverse class of lipid molecules generated from the oxidation of phospholipids containing polyunsaturated fatty acids.[1][2] This oxidation can occur through both enzymatic and non-enzymatic pathways, particularly under conditions of cellular stress and inflammation.[1] Once considered mere byproducts of oxidative damage, OxPLs are now recognized as potent, biologically active signaling molecules.[2][3] They function as Damage-Associated Molecular Patterns (DAMPs), engaging with pattern recognition receptors (PRRs) on innate immune cells to modulate immune responses. The biological effects of OxPLs are highly dependent on their specific chemical structures, with different oxidized species exhibiting distinct, and sometimes opposing, activities.

The critical role of OxPLs in the pathophysiology of numerous diseases, including atherosclerosis, inflammatory conditions, and neurodegenerative disorders, has made them attractive biomarkers and potential therapeutic targets. Consequently, the accurate detection and quantification of specific OxPL species in biological samples is of paramount importance for advancing our understanding of their physiological and pathological roles and for the development of novel diagnostic and therapeutic strategies.

This document provides detailed application notes and protocols for developing and implementing a targeted lipidomics assay for the analysis of OxPLs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways of Oxidized Phospholipids

Oxidized phospholipids exert their biological effects by activating a variety of signaling pathways, often initiated by their interaction with cell surface receptors. A key pathway involves the recognition of OxPLs by Toll-like receptors (TLRs), particularly TLR4, which is also a primary sensor for lipopolysaccharide (LPS). This interaction can trigger downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and subsequent expression of pro-inflammatory cytokines.

Experimental Workflow

The targeted lipidomics workflow for OxPLs encompasses several key stages, from sample collection and preparation to data acquisition and analysis. Each step is critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols: PGPC-d6 in the Study of Drug-Induced Oxidative Stress

Introduction

Drug-induced oxidative stress is a significant concern in pharmacology and toxicology, contributing to cellular damage and the pathogenesis of various diseases. A key event in oxidative stress is lipid peroxidation, the process by which reactive oxygen species (ROS) attack lipids, leading to the formation of oxidized phospholipids. One such product, 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), has emerged as a critical mediator of a specific form of regulated cell death known as ferroptosis. Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides and is implicated in the toxicity of several drugs.

PGPC, an oxidized phospholipid found in atherosclerotic lesions, can induce ferroptosis in endothelial cells by increasing intracellular ferrous iron, promoting lipid peroxidation, and inhibiting the antioxidant enzyme glutathione peroxidase 4 (GPX4)[1][2]. Given its direct role in instigating this cell death pathway, the accurate quantification of PGPC in biological samples following drug treatment is crucial for understanding mechanisms of drug-induced oxidative stress.

PGPC-d6 is the deuterium-labeled form of PGPC. It serves as an ideal internal standard for the quantitative analysis of endogenous PGPC by mass spectrometry (MS)[3]. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. These application notes provide detailed protocols for utilizing this compound to study drug-induced oxidative stress and ferroptosis in a research setting.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the study of PGPC-induced ferroptosis and general markers of oxidative stress.

Table 1: In Vitro Concentrations for PGPC-Induced Ferroptosis

| Compound | Cell Line | Concentration | Effect | Reference |

| PGPC | Human Umbilical Vein Endothelial Cells (HUVECs) | 25 µM | Significantly reduced cell viability and induced ferroptosis. | [1] |

| PGPC | Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 µM | Dose-dependent reduction in cell viability. | [1] |

| Ferrostatin-1 (Ferroptosis Inhibitor) | Human Umbilical Vein Endothelial Cells (HUVECs) | - | Blocked PGPC-induced ferroptosis. |

Table 2: Key Biomarkers in Drug-Induced Oxidative Stress and Ferroptosis

| Biomarker | Expected Change with Pro-oxidant Drug | Method of Detection |

| Reactive Oxygen Species (ROS) | Increase | Flow cytometry with fluorescent probes (e.g., C11-BODIPY) |

| Lipid Peroxidation | Increase | Measurement of malondialdehyde (MDA) or fluorescent probes (e.g., C11-BODIPY) |

| Reduced Glutathione (GSH) | Decrease | Spectrophotometric or fluorometric assays |

| Glutathione Peroxidase 4 (GPX4) | Decrease in activity or expression | Western blot, activity assays |

| PGPC | Increase | LC-MS/MS with this compound internal standard |

| Ferrous Iron (Fe2+) | Increase | Fluorescent probes, colorimetric assays |

Signaling Pathways and Experimental Workflow

Drug-Induced Oxidative Stress and Ferroptosis Pathway

Caption: Signaling pathway of drug-induced oxidative stress leading to ferroptosis.

Experimental Workflow for PGPC Quantification

Caption: Workflow for quantifying PGPC using this compound as an internal standard.

Principle of Internal Standard Quantification

References

- 1. The oxidized phospholipid PGPC impairs endothelial function by promoting endothelial cell ferroptosis via FABP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxidized phospholipid PGPC impairs endothelial function by promoting endothelial cell ferroptosis via FABP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Note and Protocol: Quantitative Analysis of PGPC using PGPC-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) is an oxidized phospholipid that is increasingly recognized as a biomarker for oxidative stress and is implicated in various pathological conditions, including cardiovascular diseases.[1][2] Accurate and precise quantification of PGPC in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the preparation of a standard curve for the quantification of PGPC using its deuterated analog, PGPC-d6, as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantification. This compound is an ideal internal standard as it co-elutes with the endogenous analyte and exhibits similar ionization efficiency in the mass spectrometer, compensating for matrix effects.[3]

Experimental Protocols

Materials and Reagents

-

PGPC analytical standard

-

This compound internal standard[1]

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade chloroform

-

Formic acid (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Human plasma (or other relevant biological matrix)

-

Calibrated pipettes and tips

-

Volumetric flasks (Class A)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock Solutions

2.2.1. PGPC Primary Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1 mg of PGPC analytical standard.

-

Dissolve the weighed standard in a 1 mL volumetric flask using LC-MS grade methanol.

-

Ensure the standard is completely dissolved by vortexing and/or sonicating.

-

Bring the flask to the final volume with the same solvent.

-

This primary stock solution should be stored at -80°C in a tightly sealed container.

2.2.2. This compound Internal Standard Primary Stock Solution (1 mg/mL)

-

Follow the same procedure as for the PGPC primary stock solution, using this compound.

-

Store the internal standard primary stock solution at -80°C.

2.2.3. Working Solutions

Working solutions are prepared by serially diluting the primary stock solutions with methanol. These solutions are then used to spike the biological matrix to create calibration standards and quality control (QC) samples.

Preparation of Standard Curve and Quality Control Samples

-

Perform a serial dilution of the PGPC working stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range (e.g., 3, 300, and 800 ng/mL). QC samples should be prepared from a separate weighing of the PGPC standard.

-

To 90 µL of the biological matrix (e.g., human plasma), add 10 µL of each calibration standard or QC sample.

-

To each of these samples, add a fixed amount of the this compound internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).

Sample Preparation (Protein Precipitation)

To prevent artefactual oxidation during sample preparation, it is recommended to add an antioxidant like BHT to the extraction solvent.

-

To the 110 µL spiked plasma sample, add 330 µL of cold acetonitrile containing 0.02% BHT to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of a 1:1 methanol:chloroform mixture.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

2.5.1. Chromatographic Conditions (Example)

-

Column: A suitable reversed-phase column for lipid analysis (e.g., C18, 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

Start at 30% B

-

Increase to 100% B over 8 minutes

-

Hold at 100% B for 2 minutes

-

Return to 30% B over 0.1 minutes

-

Hold at 30% B for 1.9 minutes

-

2.5.2. Mass Spectrometry Conditions (Example)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific MRM transitions for PGPC and this compound need to be optimized on the instrument used. As an example, for phosphatidylcholines, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is often used for identification. For quantification, specific precursor-to-product ion transitions should be determined by infusing the pure standards.

-

Data Presentation and Analysis

The concentration of PGPC in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A standard curve is generated by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Representative Standard Curve Data

| Standard Concentration (ng/mL) | Peak Area (PGPC) | Peak Area (this compound) | Peak Area Ratio (PGPC/PGPC-d6) |

| 1 | 1,520 | 150,000 | 0.010 |

| 5 | 7,650 | 152,000 | 0.050 |

| 10 | 15,300 | 151,000 | 0.101 |

| 50 | 76,000 | 149,000 | 0.510 |

| 100 | 151,000 | 150,500 | 1.003 |